

Selumetinib pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Selumetinib

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Pharmacokinetic Parameters of Selumetinib

The table below summarizes the key pharmacokinetic parameters for **selumetinib** from human studies.

Parameter	Findings	Conditions & Notes
Absorption & Oral Bioavailability		
Tmax (Time to Cmax)	1 - 2 hours [1] [2]	Rapid absorption in fasted state.
Absolute Oral Bioavailability	62% (mean in healthy adults) [2]	For the capsule formulation.
Effect of Food		
High-Fat Meal (vs. Fasted)	↓ Cmax by 62%; ↓ AUC by 19%; delayed Tmax by ~2.5 h [3]	Significant reduction in exposure.
Low-Fat Meal (vs. Fasted)	No clinically relevant difference in AUC _{0-12,SS} [4]	Study in adolescents with NF1-PN.
Distribution		

Parameter	Findings	Conditions & Notes
Volume of Distribution (V _{ss} /F)	78 L to 171 L (pediatric patients) [2]	Apparent volume of distribution at steady state.
	146 L (mean in healthy adult males) [2]	
Plasma Protein Binding	~98.4% [2]	Primarily to serum albumin [2].
Metabolism		
Primary Metabolite	N-desmethyl selumetinib (M8) [2]	Active (21-35% of pharmacological activity) [2].
Major Circulating Metabolite	Amide glucuronide (M2) [5] [2]	Accounts for 22% of plasma radioactivity [5].
Key CYP Enzymes Involved	CYP1A2, CYP2C19, CYP3A4 [3] [2]	CYP1A2 primarily forms the active N-desmethyl metabolite [3].
Excretion		
Feces	59% of administered dose [5] [2]	19% as unchanged parent drug [5].
Urine	33% of administered dose [5] [2]	≤1% as unchanged parent drug [5].
Half-life (t_{1/2})		
Pediatric Patients (25 mg/m ²)	6.2 hours [2]	
Healthy Adults (75 mg single dose)	13.7 hours [5]	
Other Studies	5 - 8 hours (terminal); ~7.5 h (mean for parent & metabolite) [1] [6]	Varies by study population and regimen.

Experimental Protocols from Key Studies

The methodologies from pivotal studies that informed the ADME data are detailed below.

Mass Balance, Metabolism, and Excretion Study [5] [7]

- **Objective:** To determine the distribution, metabolism, and excretion of **selumetinib**.
- **Design:** An open-label, single-center Phase I study.
- **Subjects:** 6 healthy adult male volunteers.
- **Dosing:** A single oral 75 mg dose of [¹⁴C]-**selumetinib** (radiolabeled).
- **Sample Collection:** Blood, plasma, urine, and feces were collected for up to 216 hours (9 days) post-dose.
- **Analyses:**
 - **Pharmacokinetics:** Assessment of plasma concentrations of **selumetinib** and radioactivity.
 - **Metabolite Profiling:** Plasma, urine, and feces samples were analyzed using radiometric methods and HPLC to identify and quantify metabolic pathways.
 - **Excretion Mass Balance:** Total recovery of radioactivity in urine and feces was measured.

Food-Effect Study (High-Fat Meal) [3]

- **Objective:** To assess the effect of food on the absorption of the **selumetinib** capsule formulation.
- **Design:** A Phase I, open-label, randomized, two-period, two-sequence crossover study.
- **Patients:** 31 patients with advanced solid malignancies.
- **Dosing:**
 - **Sequence A (Fed/Fasted):** A single 75 mg dose with a high-fat meal on Day 1, then after a ≥10-hour fast on Day 8.
 - **Sequence B (Fasted/Fed):** The reverse order of Sequence A.
- **Pharmacokinetic Sampling:** Intensive plasma sampling was performed on Days 1 and 8 to determine the concentration-time profiles of **selumetinib** and its active N-desmethyl metabolite.
- **Primary Endpoints:** Comparison of C_{max} and AUC between fed and fasted conditions.

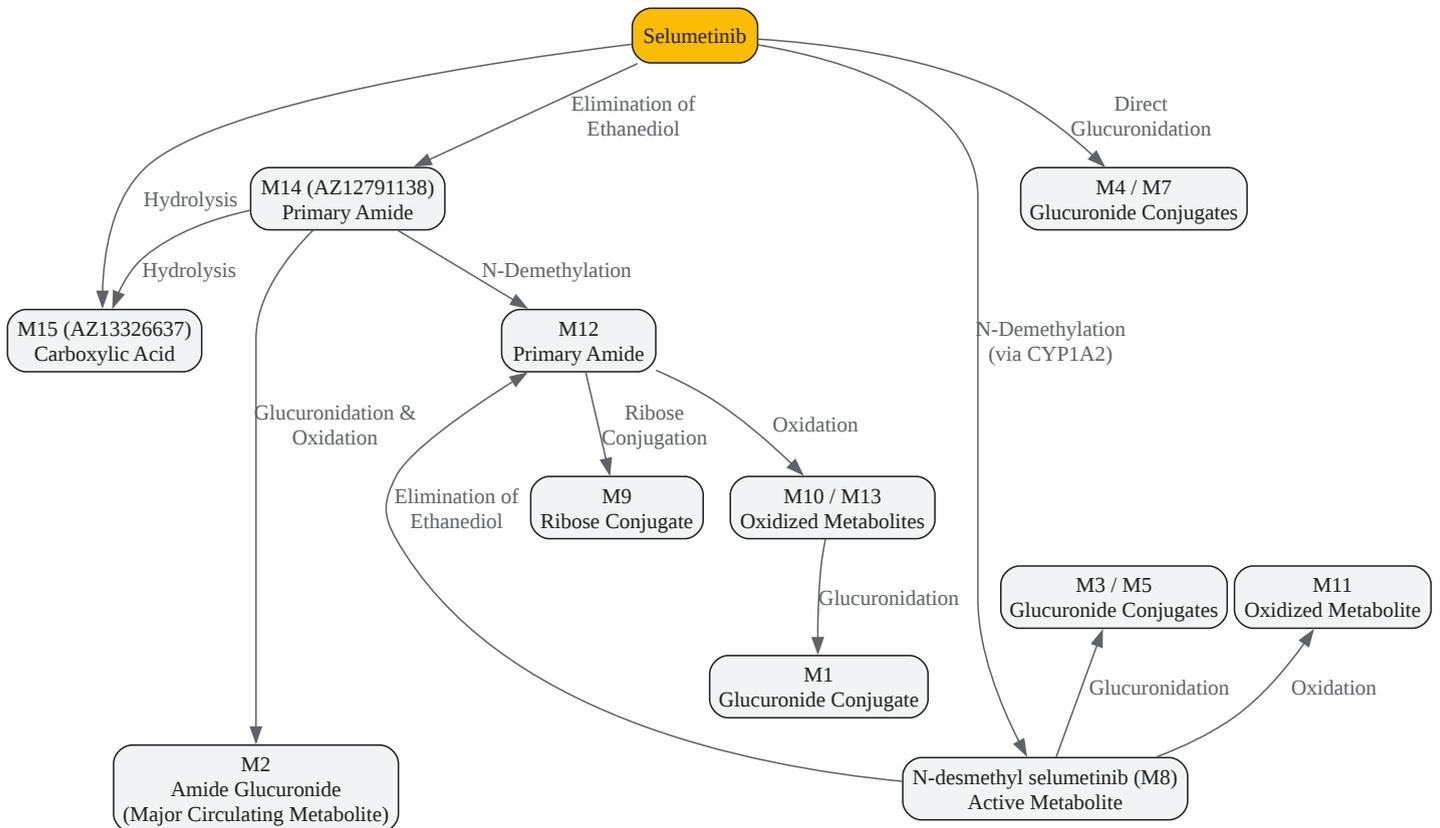
Food-Effect Study (Low-Fat Meal) [4]

- **Objective:** To evaluate the effect of a low-fat meal on pharmacokinetics and gastrointestinal tolerability in a target patient population.
- **Patients:** 24 adolescents (aged ≥12 to <18 years) with NF1-related plexiform neurofibromas.
- **Design:** Patients took 25 mg/m² **selumetinib** twice daily for 28 days with a low-fat meal (Period T1), followed by a 7-day washout, then for 28 days in a fasted state (Period T2).

- **Primary Endpoints:** Comparison of $AUC_{0-12,SS}$ (area under the concentration-time curve over 12 hours at steady state) and the incidence of gastrointestinal adverse events between the two periods.

Selumetinib Metabolic Pathway

The primary metabolic pathways of **selumetinib**, based on data from a human radiolabeled study [5] [2], involve multiple processes including hydrolysis, glucuronidation, N-demethylation, and oxidation. The following diagram illustrates the major identified pathways and key metabolites.



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Key metabolic pathways of **selumetinib** and its major metabolites [5] [2].

Key Clinical and Developmental Considerations

- **Dosing Administration:** The significant reduction in exposure with a high-fat meal led to the original recommendation to administer **selumetinib** on an empty stomach [3]. However, a recent study shows that a **low-fat meal does not significantly impact overall exposure**, offering a more flexible dosing option that may improve gastrointestinal tolerability in some patients [4].
- **Drug-Drug Interactions (DDIs):** Concomitant use of **selumetinib** with **moderate to strong inhibitors of CYP3A4 or CYP2C19** is discouraged, as they may increase **selumetinib** exposure [8]. Similarly, inducers of these enzymes may reduce its efficacy.
- **Formulation Development:** The pharmacokinetics discussed pertain to the commercial capsule formulation (hydrogen sulfate salt). An earlier free-base suspension had lower and dose-limited absorption, highlighting how formulation improvements significantly enhanced bioavailability [1] [3].

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